Isoquinoline-2(1H)-carbaldehyde
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Overview
Description
Isoquinoline-2(1H)-carbaldehyde is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline-2(1H)-carbaldehyde can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. These methods aim to maximize yield and minimize reaction time and costs. The use of microwave irradiation and metal catalysts such as palladium and copper are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-2(1H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline-2-carboxylic acid.
Reduction: Reduction reactions can convert it into isoquinoline-2-methanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include isoquinoline-2-carboxylic acid, isoquinoline-2-methanol, and various substituted isoquinoline derivatives .
Scientific Research Applications
Isoquinoline-2(1H)-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of isoquinoline-2(1H)-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. It can act as an inhibitor of enzymes and receptors, modulating various biochemical processes. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .
Comparison with Similar Compounds
Isoquinoline-2(1H)-carbaldehyde can be compared with other similar compounds such as isoquinoline-2-carboxamide and isoquinoline-2-methanol. While these compounds share a common isoquinoline core, they differ in their functional groups and biological activities . This compound is unique due to its aldehyde functional group, which allows it to undergo specific reactions and exhibit distinct biological properties .
List of Similar Compounds
- Isoquinoline-2-carboxamide
- Isoquinoline-2-methanol
- 3,4-dihydroisoquinoline-2(1H)-carboxamide
Properties
CAS No. |
208348-23-6 |
---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c12-8-11-6-5-9-3-1-2-4-10(9)7-11/h1-6,8H,7H2 |
InChI Key |
RKIQWXMIFPFQFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=CN1C=O |
Origin of Product |
United States |
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